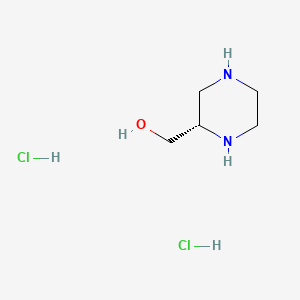

(S)-Piperazin-2-ylmethanol dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[(2S)-piperazin-2-yl]methanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c8-4-5-3-6-1-2-7-5;;/h5-8H,1-4H2;2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSXUBVXZCCDHZ-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660871 | |

| Record name | [(2S)-Piperazin-2-yl]methanol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149629-73-2 | |

| Record name | [(2S)-Piperazin-2-yl]methanol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-piperazin-2-ylmethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to (S)-Piperazin-2-ylmethanol Dihydrochloride

Introduction: The Strategic Value of a Chiral Piperazine Synthon

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of approved therapeutic agents.[1][2] Its prevalence is due to a unique combination of properties: the two nitrogen atoms provide handles for synthetic modification, improve aqueous solubility, and can be tailored to modulate the basicity (pKa) of the final molecule, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2]

Within this important class of compounds, chiral derivatives offer an additional layer of sophistication, allowing for precise three-dimensional interactions with biological targets like enzymes and receptors.[3] (S)-Piperazin-2-ylmethanol dihydrochloride emerges as a particularly valuable chiral building block. It combines the benefits of the piperazine core with a stereodefined hydroxymethyl group, providing a versatile point for synthetic elaboration while maintaining spatial control.[4] The dihydrochloride salt form enhances the compound's stability and handling characteristics, making it a reliable and practical synthon for drug discovery and development pipelines.[4][5]

This technical guide provides an in-depth analysis of the core chemical properties, synthesis, characterization, applications, and handling of this compound for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The key physicochemical data for this compound are summarized below. These parameters are essential for reaction setup, purification, formulation, and analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-piperazinylmethanol dihydrochloride | [6][7] |

| CAS Number | 149629-73-2 | [6][8] |

| Molecular Formula | C₅H₁₄Cl₂N₂O | [6][9] |

| Molecular Weight | 189.08 g/mol | [6][8][9] |

| Appearance | White to yellow or light brown solid/crystals | [8][9] |

| Purity | Typically ≥96% | [7][8] |

| InChI Key | ZGSXUBVXZCCDHZ-XRIGFGBMSA-N | [6][8] |

| Storage | Store at 2-8°C under an inert atmosphere | [8] |

Synthesis and Purification

The reliable synthesis of high-purity this compound is critical for its use in pharmaceutical development. The most common and scalable approach begins with the corresponding chiral carboxylic acid, (S)-Piperazine-2-carboxylic acid.

General Synthetic Pathway

The synthesis is a multi-step process that hinges on the selective reduction of a carboxylic acid in the presence of secondary amines. To prevent side reactions, the piperazine nitrogens are typically protected before the reduction step. A common strategy involves using the di-tert-butyl carbonate (Boc) protecting group. The protected intermediate is then reduced, followed by acidic deprotection, which concurrently forms the desired dihydrochloride salt.[4]

Caption: General workflow for synthesizing this compound.

Protocol: Dihydrochloride Salt Formation from Free Base

For instances where the free base, (S)-Piperazin-2-ylmethanol, is isolated, its conversion to the stable dihydrochloride salt is a straightforward and crucial final step. This process enhances stability and improves handling properties.

Materials:

-

(S)-Piperazin-2-ylmethanol (free base)

-

Anhydrous solvent (e.g., Methanol, Isopropanol, or Diethyl Ether)

-

Concentrated Hydrochloric Acid (HCl) or HCl gas

-

Ice bath

-

Stir plate and magnetic stir bar

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: Dissolve the (S)-Piperazin-2-ylmethanol free base in a minimal amount of the chosen anhydrous solvent in a flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5°C with gentle stirring. This moderation is crucial to control the exothermic nature of the acid-base neutralization.

-

Acidification: Slowly add 2.1 equivalents of concentrated HCl dropwise to the stirred solution.[10] Alternatively, bubble anhydrous HCl gas through the solution. The goal is to protonate both nitrogen atoms of the piperazine ring.

-

Precipitation: The dihydrochloride salt is typically much less soluble in organic solvents than the free base and will precipitate out of the solution as a white or off-white solid.

-

Reaction Completion: Continue stirring the slurry in the ice bath for an additional 30-60 minutes to ensure complete precipitation.[10]

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous solvent to remove any residual impurities.

-

Drying: Dry the resulting white solid under vacuum to yield the final this compound.

Analytical Characterization

Confirming the identity, purity, and structural integrity of the synthesized compound is a non-negotiable step in any research or development workflow. A combination of spectroscopic and chromatographic methods provides a comprehensive quality control assessment.

Spectroscopic and Analytical Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is used to confirm the molecular structure. Key expected signals include peaks corresponding to the hydroxymethyl (-CH₂OH) group, the proton on the chiral center, and the distinct protons of the piperazine ring.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This analysis verifies the carbon backbone of the molecule, with distinct signals expected for the hydroxymethyl carbon, the chiral carbon, and the carbons of the piperazine ring.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the free base cation (C₅H₁₂N₂O).

-

Infrared Spectroscopy (IR): The IR spectrum should show characteristic peaks for O-H and N-H stretches, confirming the presence of the alcohol and amine functional groups.[9]

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography is the standard method for determining the purity of the final compound, typically aiming for >95% for research applications.[9]

Workflow for Quality Control

A self-validating system for quality control ensures that each batch of the compound meets the required specifications before being used in further experiments.

Caption: A standard quality control workflow for batch release.

Applications in Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a critical intermediate used in the synthesis of complex bioactive molecules.[9] Its utility spans multiple therapeutic areas.

-

Scaffold for CNS-Active Agents: The piperazine moiety is a well-established pharmacophore for compounds targeting the central nervous system (CNS). This building block is valuable in designing potential drugs for conditions like anxiety, depression, and schizophrenia.[9]

-

Linker in PROTACs: In the cutting-edge field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) require linkers to connect a target-binding warhead to an E3 ligase ligand.[11] The semi-rigid nature of the piperazine ring can pre-organize the molecule, while its hydrophilicity can improve the solubility and cell permeability of the final PROTAC, making derivatives of this compound highly attractive for linker design.[11][12]

-

Antimicrobial and Antiviral Agents: The piperazine scaffold has been incorporated into numerous compounds exhibiting antimicrobial and antiviral properties.[1][9] This synthon provides a reliable starting point for developing new therapeutic agents in infectious diseases.

-

Kinase Inhibitors: Many kinase inhibitors used in oncology feature a piperazine ring to enhance binding affinity and modulate pharmacokinetic properties.[13] The chiral nature of (S)-Piperazin-2-ylmethanol allows for stereospecific interactions within the kinase active site.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

-

Hazard Identification: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]

-

Handling Precautions: Avoid creating dust.[14] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[14] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[8] The compound can be hygroscopic (absorbs moisture from the air), so protection from moisture is critical.[16]

-

In Case of Exposure:

-

Skin Contact: Immediately wash off with soap and plenty of water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

Inhalation: Move the person to fresh air.[15]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[14] In all cases of significant exposure, seek immediate medical attention.

-

References

- Piperazin-2-ylmethanol dihydrochloride. (n.d.). MySkinRecipes.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.

- The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | 149629-73-2 [sigmaaldrich.com]

- 7. This compound | 149629-73-2 [sigmaaldrich.com]

- 8. This compound | 149629-73-2 [sigmaaldrich.com]

- 9. Piperazin-2-ylmethanol dihydrochloride [myskinrecipes.com]

- 10. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to (S)-Piperazin-2-ylmethanol Dihydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Piperazin-2-ylmethanol dihydrochloride (CAS Number: 149629-73-2) has emerged as a pivotal chiral building block in contemporary medicinal chemistry. Its unique structural features, combining a piperazine scaffold with a primary alcohol on a stereocenter, offer a versatile platform for the synthesis of complex molecules with significant therapeutic potential. The piperazine moiety is a well-recognized "privileged scaffold" in drug design, often imparting favorable pharmacokinetic properties such as enhanced aqueous solubility and metabolic stability. This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, detailed synthetic protocols, analytical characterization, and key applications, with a particular focus on its burgeoning role in the development of Proteolysis-Targeting Chimeras (PROTACs).

Physicochemical Properties and Structural Elucidation

This compound is a white to yellow solid, typically supplied as a crystalline powder. The dihydrochloride salt form enhances its stability and aqueous solubility, which is a critical attribute for its use in various synthetic and biological applications.[1][2]

| Property | Value | Source |

| CAS Number | 149629-73-2 | [2] |

| Molecular Formula | C₅H₁₄Cl₂N₂O | [2] |

| Molecular Weight | 189.08 g/mol | [2] |

| Appearance | White to Yellow Solid | [2] |

| Purity | Typically ≥96% | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

| InChI Key | ZGSXUBVXZCCDHZ-XRIGFGBMSA-N | [2] |

Synthesis of this compound

The enantiomerically pure synthesis of (S)-Piperazin-2-ylmethanol is crucial for its application in stereospecific drug candidates. The most common and reliable strategies commence from readily available chiral precursors, primarily (S)-serine or (S)-piperazine-2-carboxylic acid. Below, we detail a robust synthetic pathway starting from (S)-piperazine-2-carboxylic acid, which involves protection of the piperazine nitrogens, reduction of the carboxylic acid, and subsequent deprotection and salt formation.[3]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: N,N'-di-Boc Protection of (S)-Piperazine-2-carboxylic acid

This initial step is critical to prevent side reactions at the nitrogen atoms during the subsequent reduction of the carboxylic acid.[3]

-

Procedure:

-

Suspend (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent like dichloromethane (DCM).

-

Cool the mixture in an ice bath (0-5°C) and add a base such as sodium hydroxide (2.2 eq) portion-wise to maintain a basic pH.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.2 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Perform an acidic workup by separating the organic layer and washing with a dilute acid solution (e.g., 1M HCl), followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure N,N'-di-Boc-(S)-piperazine-2-carboxylic acid.

-

Step 2: Reduction of N,N'-di-Boc-(S)-piperazine-2-carboxylic acid

The protected carboxylic acid is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4]

-

Procedure:

-

Dissolve the N,N'-di-Boc-(S)-piperazine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly and carefully add a solution of LiAlH₄ (1.5 eq) in THF to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Carefully quench the reaction at 0°C by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

-

Combine the filtrates and concentrate under reduced pressure to obtain crude (S)-(1,4-Di-Boc-piperazin-2-yl)methanol. The crude product is often of sufficient purity for the next step.

-

Step 3: Deprotection and Salt Formation

The Boc protecting groups are removed under acidic conditions, and the resulting free base is converted to the stable dihydrochloride salt.[3][4]

-

Procedure:

-

Dissolve the crude (S)-(1,4-Di-Boc-piperazin-2-yl)methanol in a suitable solvent such as ethanol or methanol.

-

Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane) until the solution is saturated.

-

Stir the reaction at room temperature for 2-4 hours, during which the product will precipitate.

-

Collect the solid product by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to yield this compound.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The dihydrochloride salt is typically analyzed in D₂O or DMSO-d₆. The expected ¹H NMR spectrum will show characteristic signals for the piperazine ring protons and the hydroxymethyl group. The ¹³C NMR spectrum will show distinct signals for the five carbon atoms in the molecule.

| Expected ¹³C NMR Chemical Shifts (in D₂O) | Approximate δ (ppm) |

| C=O (Carboxylic Acid Precursor) | ~175 |

| -CH₂OH | ~60-65 |

| Piperazine Ring Carbons | ~40-55 |

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the free base (C₅H₁₂N₂O, MW: 116.16).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. Due to its polar nature and lack of a strong chromophore, specialized HPLC methods are often required.[5]

Method 1: Ion-Pair Reversed-Phase HPLC with UV Detection

This method enhances the retention of the polar, cationic analyte on a non-polar stationary phase by forming a neutral ion-pair.

-

Experimental Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer containing an ion-pairing reagent (e.g., sodium 1-heptanesulfonate) at a controlled pH.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Detection: UV at a low wavelength (e.g., 205-215 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a water/methanol mixture.

-

Method 2: Chiral HPLC for Enantiomeric Purity

Ensuring the enantiomeric excess (ee) is critical. This is achieved using a chiral stationary phase (CSP).[6]

-

Experimental Protocol:

-

Column: Polysaccharide-based CSP (e.g., Chiralpak® IC).

-

Mobile Phase: A mixture of acetonitrile, methanol, and a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.

-

Detection: UV at a low wavelength (e.g., 205 nm).

-

Analysis: The two enantiomers will be separated into distinct peaks, allowing for the calculation of enantiomeric excess.

-

Caption: General workflow for HPLC purity analysis.

Applications in Drug Discovery and Development

The structural attributes of this compound make it a valuable building block in various therapeutic areas, particularly for central nervous system (CNS) disorders and oncology.

Role in PROTAC Development

A significant and modern application of this molecule is in the synthesis of linkers for Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by bringing them into proximity with an E3 ubiquitin ligase.[7][8] The linker is a critical component influencing the efficacy and pharmacokinetic properties of the PROTAC. The piperazine moiety in the linker can enhance solubility and provide a semi-rigid scaffold, which is beneficial for the formation of a stable ternary complex between the target protein and the E3 ligase.[7]

Caption: Role of a piperazine-based linker in PROTAC-mediated ternary complex formation.

Exemplary Synthesis of a PROTAC Linker Intermediate

The hydroxymethyl group of (S)-Piperazin-2-ylmethanol provides a convenient handle for attachment to other components of the PROTAC.

-

Procedure:

-

Mono-Boc Protection: Selectively protect one of the nitrogen atoms of (S)-Piperazin-2-ylmethanol with a Boc group.

-

Linker Attachment: The remaining free secondary amine can be coupled to a linker precursor containing a reactive group, such as a carboxylic acid (via amide bond formation) or an alkyl halide (via nucleophilic substitution).

-

Further Elaboration: The hydroxymethyl group can be further modified or used as an attachment point for the E3 ligase ligand or the target protein warhead.

-

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

| Safety Aspect | Recommendation | Source |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. | [9][10] |

| Handling | Handle in a well-ventilated area. Avoid formation of dust and aerosols. | [9] |

| Storage | Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place, under an inert atmosphere. | [2][9] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

| First Aid (Skin) | Wash with plenty of water. If skin irritation occurs, get medical advice/attention. | [9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [9][11] |

Conclusion

This compound is a chiral building block of significant value to the drug discovery and development community. Its well-defined stereochemistry, coupled with the favorable physicochemical properties imparted by the piperazine ring, makes it an attractive component for the synthesis of novel therapeutics. The synthetic routes are well-established, and robust analytical methods are available for its characterization and quality control. Its growing importance in the design of innovative therapeutic modalities like PROTACs underscores its potential to contribute to the development of next-generation medicines. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this versatile compound in their scientific endeavors.

References

- An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol. (2025). BenchChem.

- Application Notes and Protocols for Piperazin-2-ylmethanol Dihydrochloride in PROTAC Development. (2025). BenchChem.

- An In-depth Technical Guide to the Preparation of Racemic Piperazin-2-ylmethanol Dihydrochloride. (2025). BenchChem.

- An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride. (2025). BenchChem.

- SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.

- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. (2025). BenchChem.

- Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv

- Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311.

- A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020).

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1045-1051.

- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2019). Food Chemistry, 276, 62-68.

- A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020).

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1045-1051.

- SAFETY DATA SHEET. (2018, January 18). Fisher Scientific.

- 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. (2009).

- Material Safety Data Sheet. (2007, May 10). Spectrum Chemical.

- (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. (n.d.). PubChem.

- avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol. (2025). BenchChem.

- Piperazine Dihydrochloride. (n.d.). PubChem.

- Application Notes and Protocols for Boc-Protected Piperazin-2-ylmethanol in Peptide Synthesis. (2025). BenchChem.

- 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... (n.d.). ResearchGate.

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- This compound | 149629-73-2. (n.d.). Sigma-Aldrich.

- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2016). Organic Chemistry Frontiers, 3(11), 1415-1418.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(7), 1191–1203.

- A Researcher's Guide to HPLC Methods for Purity Assessment of PROTACs. (2025). BenchChem.

- Experiment 13 – Properties of Amines and Amides. (n.d.). Moorpark College.

- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (2025). BenchChem.

- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2012). The Journal of Organic Chemistry, 77(24), 11213–11222.

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2013). International Journal of Pharmaceutical Sciences and Research, 4(9), 3535-3539.

- 13 C NMR Chemical Shifts. (n.d.).

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2017). Revue Roumaine de Chimie, 62(11-12), 895-903.

- 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Advances, 12(35), 21968-21975.

- Application Note: A Step-by-Step Guide for Synthesizing a PROTAC Using a Bifunctional Tos-PEG-Boc Linker. (2025). BenchChem.

- Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (2012). Toxicological Research, 28(4), 251–257.

- Design the Perfect PROTAC®. (n.d.). Sigma-Aldrich.

- Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy, 34(9), 12-17.

- Novel approaches for the rational design of PROTAC linkers. (2020). Exploration of Targeted Anti-tumor Therapy, 1(4), 231-255.

- A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2010). Letters in Organic Chemistry, 7(8), 624-627.

- 3.5: Chemical Properties of Amines.

- A Comparative Guide to HPLC Methods for Purity Analysis of Aminofurans. (2025). BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 149629-73-2 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

(2S)-2-piperazinylmethanol dihydrochloride structural information

An In-depth Technical Guide to (2S)-2-Piperazinylmethanol Dihydrochloride: Structure, Properties, Synthesis, and Application

Introduction

(2S)-2-Piperazinylmethanol dihydrochloride is a chiral heterocyclic organic compound of significant interest to the pharmaceutical and drug development industries. As a derivative of piperazine, a scaffold known for conferring favorable pharmacokinetic properties, this molecule serves as a versatile building block in medicinal chemistry.[1] The presence of a stereochemically defined center at the C2 position, coupled with a primary alcohol functional group, provides a strategic handle for constructing complex, biologically active molecules.

The dihydrochloride salt form is critical, enhancing the compound's stability and aqueous solubility, which are paramount considerations for both chemical synthesis and pharmaceutical formulation.[2][3] This technical guide offers a comprehensive overview of the structural information, physicochemical properties, synthetic methodologies, analytical protocols, and safe handling procedures for (2S)-2-piperazinylmethanol dihydrochloride, designed for researchers, scientists, and drug development professionals.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. (2S)-2-Piperazinylmethanol dihydrochloride is a white to off-white solid powder, characterized by its specific stereochemistry and salt form.[4]

Key Properties and Identifiers

The essential physicochemical and identifying information for (2S)-2-piperazinylmethanol dihydrochloride is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 149629-73-2 | [4][5] |

| Molecular Formula | C₅H₁₄Cl₂N₂O | [5] |

| Molecular Weight | 189.08 g/mol | [4][5] |

| Appearance | Powder / Solid | [4] |

| Purity | Typically ≥95-98% | [4][5] |

| IUPAC Name | (2S)-2-piperazinylmethanol dihydrochloride | [6] |

| InChI Key | ZGSXUBVXZCCDHZ-XRIGFGBMSA-N | [4][6] |

| SMILES | OC[C@H]1NCCNC1.[H]Cl.[H]Cl | [5] |

Structural Elucidation

The structure consists of a six-membered piperazine ring with a hydroxymethyl (-CH₂OH) substituent at the second position. The "(2S)" designation defines the stereochemistry at this chiral center. In the dihydrochloride salt, both nitrogen atoms of the piperazine ring are protonated and associated with chloride counter-ions. This ionic character is the primary driver of its physical properties.

Solubility and Stability Profile

Solubility: The presence of two protonated amine centers and a polar hydroxyl group confers high aqueous solubility, a desirable trait for many biological and synthetic applications.[2] Conversely, its ionic nature results in low to negligible solubility in non-polar organic solvents such as dichloromethane and hexane.[2] For most salts, aqueous solubility demonstrates a positive correlation with temperature; therefore, gentle heating can be employed to dissolve higher concentrations.[2]

Stability: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] Therefore, it should be stored in a tightly sealed container in a dry environment. Under normal storage conditions (room temperature or 4°C, protected from light), it is a stable solid.[5] Chemical stability, particularly against degradation, is a critical parameter assessed via forced degradation studies, as detailed in Part 3.

Part 2: Synthesis and Purification

While various synthetic routes exist, a common and illustrative approach for preparing the analogous racemic piperazin-2-ylmethanol involves a multi-step process starting from piperazine-2-carboxylic acid.[3] This pathway highlights key principles of protecting group chemistry and functional group transformations relevant to this class of molecules.

Synthetic Workflow Overview

The synthesis can be logically segmented into four primary stages: protection of the reactive amine groups, reduction of the carboxylic acid to a primary alcohol, deprotection to unmask the amines, and finally, formation of the stable dihydrochloride salt.

Detailed Experimental Protocol (Illustrative for Racemic Synthesis)

This protocol is adapted from established methodologies for the synthesis of racemic piperazin-2-ylmethanol dihydrochloride.[3]

Step 1: N,N'-di-Boc Protection of Piperazine-2-carboxylic Acid

-

Causality: The secondary amine functionalities of the piperazine ring are highly reactive. Protection with the tert-butyloxycarbonyl (Boc) group is essential to prevent them from interfering with the subsequent reduction step.

-

Dissolve racemic piperazine-2-carboxylic acid in a suitable aqueous base (e.g., 1M NaOH solution).

-

Cool the solution in an ice bath to 0-5°C.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the temperature and pH.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture with a suitable acid (e.g., citric acid or dilute HCl) to precipitate the product.

-

Filter, wash with cold water, and dry the resulting solid, N,N'-di-Boc-piperazine-2-carboxylic acid.

Step 2: Reduction of 1,4-Di-Boc-piperazine-2-carboxylic Acid

-

Causality: A strong reducing agent is required to convert the carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) or borane complexes are commonly used for this transformation.

-

Suspend the protected carboxylic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C.

-

Slowly add a solution of the reducing agent (e.g., LiAlH₄ in THF).

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.

-

Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solids and concentrate the filtrate to yield the crude protected alcohol, (1,4-Di-Boc-piperazin-2-yl)methanol.

Step 3 & 4: Deprotection and Dihydrochloride Salt Formation

-

Causality: The Boc protecting groups are acid-labile. Treatment with a strong acid like hydrochloric acid simultaneously removes the Boc groups and forms the desired dihydrochloride salt.

-

Dissolve the crude protected alcohol from the previous step in a suitable organic solvent (e.g., methanol, dioxane, or ethyl acetate).

-

Cool the solution in an ice bath.

-

Bubble anhydrous HCl gas through the solution or add a solution of HCl in the chosen solvent.

-

Stir the reaction for several hours until deprotection is complete.

-

The product, (2S)-2-piperazinylmethanol dihydrochloride, will typically precipitate from the solution.

-

Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Part 3: Analytical Methodologies for Quality Control

Ensuring the identity, purity, and stability of a compound is a non-negotiable aspect of drug development. A robust analytical framework is essential.

Structural Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For (2S)-2-piperazinylmethanol, one would expect to see characteristic signals for the hydroxymethyl protons, the chiral proton at C2, and the remaining protons on the piperazine ring.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight. An exact mass measurement can verify the elemental composition. The expected molecular ion for the free base (C₅H₁₂N₂O) would be observed.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch from the alcohol and N-H stretches from the amine hydrochlorides.

Stability-Indicating Assay: Forced Degradation

A forced degradation study is a self-validating system designed to understand the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing.[2] This protocol is crucial for developing stability-indicating analytical methods (e.g., HPLC) that can separate the parent compound from any potential degradation products.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in water or methanol).[2]

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in separate, parallel experiments. A control sample, protected from stress, must be analyzed concurrently.

-

Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60-80°C for a set time course (e.g., 2, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.[2]

-

Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60-80°C for the same time course. Neutralize with 0.1 M HCl before analysis.[2]

-

Oxidative Degradation: Mix with a solution of 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Degradation: Heat the stock solution and a sample of the solid powder at an elevated temperature (e.g., 80°C).[2]

-

Photolytic Degradation: Expose the stock solution and solid powder to light with an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2]

-

-

Analysis: Analyze all stressed samples and the control using a suitable chromatographic method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.

Part 4: Applications in Research and Drug Development

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[1] (2S)-2-Piperazinylmethanol dihydrochloride leverages this advantage while providing a chiral handle for specific molecular interactions.

-

Chiral Building Block: As a single enantiomer, it allows for the synthesis of stereochemically pure final compounds. This is critical as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

-

Functional Handle for Derivatization: The primary alcohol is a versatile functional group that can be easily oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, or amines, allowing for the exploration of a wide chemical space to optimize drug properties.

-

Scaffold for Novel Therapeutics: Piperazine derivatives have shown potential as antimicrobial agents, and this compound serves as an excellent starting point for the development of new drugs to combat multidrug-resistant pathogens.[1] The structural versatility of the piperazine ring allows for modifications that can enhance bioactivity and improve pharmacokinetic properties.[1]

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical. (2S)-2-piperazinylmethanol dihydrochloride is classified as harmful and an irritant.

GHS Hazard Information

| Pictogram | Code | Hazard Statement | Source(s) |

| GHS07 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][5] |

Handling and Personal Protective Equipment (PPE)

-

Always handle this compound inside a certified chemical fume hood.[7][9]

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles.[7][8][10]

-

Avoid formation and inhalation of dust.[9][10] If dust is unavoidable, use a respirator with a particulate filter.

-

Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[7]

Storage and Incompatibilities

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9] Given its hygroscopic nature, storage in a desiccator is recommended.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7] The compound will react with bases to form the free base form.

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[7]

Conclusion

(2S)-2-Piperazinylmethanol dihydrochloride is a high-value chiral building block with significant potential in drug discovery and development. Its well-defined structure, favorable solubility, and versatile functional handle make it an attractive starting material for synthesizing novel therapeutic agents. A comprehensive understanding of its synthesis, analytical characterization, and safe handling, as outlined in this guide, is essential for its effective and responsible use in the research laboratory.

References

- GHS SDS for (S)-piperazin-2-ylmethanol dihydrochloride. (n.d.). XiXisys.

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). PubMed.

Sources

- 1. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 149629-73-2 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 149629-73-2 Name: this compound [xixisys.com]

- 10. chemicalbook.com [chemicalbook.com]

The Ascendancy of Chiral Piperazines: A Technical Guide to Their Strategic Role in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a seemingly simple six-membered heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its frequent appearance in a vast array of clinically successful drugs is a testament to its remarkable versatility. However, the true potential of this scaffold is unlocked when chirality is introduced, creating a three-dimensional architecture that can profoundly influence biological activity. This in-depth technical guide, designed for researchers and drug development professionals, explores the critical role of chiral piperazine scaffolds, from their stereoselective synthesis to their impact on pharmacology and pharmacokinetics, ultimately shaping the landscape of modern drug discovery.

The Significance of Chirality in the Piperazine Scaffold: Beyond a Simple Ring

The introduction of a stereocenter into the piperazine ring transforms it from a conformationally flexible, achiral unit into a rigid, three-dimensional pharmacophore. This seemingly subtle change has profound implications for drug-target interactions, as biological systems are inherently chiral. Enantiomers of a piperazine-containing drug can exhibit vastly different pharmacological and pharmacokinetic profiles.[1] One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less potent, or even contribute to off-target effects and toxicity.[1]

The strategic incorporation of chirality into the piperazine scaffold allows for:

-

Enhanced Potency and Selectivity: A specific stereoisomer can orient key functional groups in a precise spatial arrangement, leading to optimal interactions with the target protein's binding site. This can result in a significant increase in binding affinity and selectivity over other receptors, reducing the potential for side effects.

-

Improved Pharmacokinetic Properties: Chirality can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] One enantiomer may be metabolized at a different rate by cytochrome P450 enzymes or exhibit different interactions with drug transporters, leading to a more favorable pharmacokinetic profile.

-

Novel Intellectual Property: The development of a single-enantiomer drug from a previously marketed racemate, a process known as "chiral switching," can provide a pathway to new intellectual property and extend the commercial life of a drug franchise.[3][4]

The following diagram illustrates the fundamental concept of how enantiomers can interact differently with a chiral biological target:

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Highly sensitive electrochemical determination of cariprazine using a novel Ti3C2@CoAl2O4 nanocomposite: application to pharmaceutical and biological sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Safety Profile of (S)-Piperazin-2-ylmethanol Dihydrochloride: A Technical Guide for Researchers

Introduction

(S)-Piperazin-2-ylmethanol dihydrochloride, a chiral piperazine derivative, is a valuable building block in contemporary drug discovery and development. Its structural motif is incorporated into a variety of pharmacologically active agents. As with any novel chemical entity, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the material safety data for this compound (CAS No. 149629-73-2), moving beyond a simple recitation of boilerplate safety phrases to offer a practical, scientifically grounded perspective for researchers, scientists, and drug development professionals.

Chemical and Physical Identity

A foundational aspect of safe handling is the recognition of the compound's basic properties. This compound is typically supplied as a white to yellow solid. Its dihydrochloride salt form suggests that it is likely hygroscopic, readily absorbing moisture from the atmosphere. This property has significant implications for storage and handling, as the ingress of water can affect the compound's stability, reactivity, and accurate weighing for experimental procedures.

| Property | Value | Source(s) |

| CAS Number | 149629-73-2 | [1] |

| Molecular Formula | C5H14Cl2N2O | |

| Molecular Weight | 189.08 g/mol | [1] |

| Physical Form | Solid | [1] |

| Appearance | White to Yellow Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Hazard Identification and GHS Classification

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating the potential hazards of chemical substances. This compound is classified with the GHS07 pictogram, indicating that it is an irritant and can be harmful.[1]

Signal Word: Warning[1]

Hazard Statements:

-

H302: Harmful if swallowed. [1]

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

-

H290: May be corrosive to metals. [2]

-

H314: Causes severe skin burns and eye damage. [2]

It is crucial for researchers to recognize the potential for severe local effects upon contact. The dihydrochloride salt can contribute to the corrosive nature of the compound, particularly in the presence of moisture.

Toxicological Profile: A Class-Based Perspective

While specific toxicological data for this compound is not extensively published, the broader class of piperazine derivatives has been studied.[3][4][5][6] These studies indicate that piperazines can exhibit psychostimulant properties, often through interactions with dopaminergic, noradrenergic, and serotoninergic systems in the brain.[3][4][5] Reported toxic effects for some piperazine derivatives include agitation, anxiety, tachycardia, and in some cases, seizures.[3][4][5]

Metabolically, piperazine derivatives are often processed by the cytochrome P450 enzyme system, followed by potential glucuronidation or sulfation.[3][4][5] Some studies have also pointed to the potential for hepatotoxicity with certain piperazine designer drugs, linked to the upregulation of key enzymes in cholesterol biosynthesis.[7] While these findings pertain to the broader class and not specifically to this compound, they underscore the importance of minimizing exposure and treating all novel compounds with a high degree of caution.

Safe Handling and Engineering Controls

Given the hazardous nature of this compound, a multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls

The primary objective of engineering controls is to isolate the researcher from the hazardous substance.

-

Ventilation: All manipulations of this compound powder should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[8][9]

-

Containment: For procedures with a higher risk of aerosolization, such as weighing or preparing concentrated solutions, the use of a glove box or a ventilated balance enclosure is recommended.

Personal Protective Equipment (PPE)

PPE serves as the last line of defense and should be selected based on a thorough risk assessment.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[8][10]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[9] It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[9]

-

Body Protection: A lab coat should be worn to protect street clothing. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls may be appropriate.

-

Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[8][11]

Caption: PPE selection workflow based on hazard assessment.

Storage and Stability

Proper storage is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

-

Temperature: The compound should be stored in a cool, dry place, with recommended temperatures between 2-8°C.[1]

-

Atmosphere: Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent degradation.[1]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8][10] The compound may also be corrosive to certain metals.[2]

-

Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[8][10]

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

-

Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][8][9]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][10] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2][8][10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response Protocol

A minor spill of this compound powder should be handled with caution to prevent aerosolization and secondary contamination.

Caption: Step-by-step protocol for managing a small powder spill.

Disposal Considerations

Waste generated from the use of this compound must be considered hazardous.

-

Chemical Waste: Dispose of the compound and any contaminated materials in a designated hazardous waste container.[2]

-

Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.[2][10] Never dispose of chemical waste down the drain.

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A comprehensive understanding of its hazards, including its potential for skin, eye, and respiratory irritation, as well as its hygroscopic and potentially corrosive nature, is the foundation of a robust safety protocol. By implementing proper engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and storage procedures, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

- Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–438. [Link]

- Dinger, J., et al. (2014). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of toxicology, 88(12), 2195–2213. [Link]

- Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Semantic Scholar. [Link]

- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds.

- (S)

- MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride. Capot Chemical. [Link]

Sources

- 1. This compound | 149629-73-2 [sigmaaldrich.com]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 149629-73-2 Name: this compound [xixisys.com]

- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current awareness of piperazines: pharmacology and toxicology. | Semantic Scholar [semanticscholar.org]

- 5. Current awareness of piperazines: pharmacology and toxicology. | Sigma-Aldrich [merckmillipore.com]

- 6. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

The Piperazine Motif: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," it is a structural component in a multitude of FDA-approved drugs spanning a vast range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1] This guide elucidates the fundamental physicochemical properties, synthetic versatility, and profound impact on pharmacokinetics and pharmacodynamics that make piperazine an indispensable tool in drug design and development.[1][2] It provides a comprehensive overview of its applications, structure-activity relationships (SAR), and key experimental considerations.

The Piperazine Scaffold: Physicochemical and Pharmacokinetic Advantages

The widespread adoption of the piperazine moiety stems from its unique and tunable characteristics that favorably influence drug-like properties.[1][3] The two nitrogen atoms within the ring structure offer a unique combination of properties that medicinal chemists can strategically leverage.[3]

Core Physicochemical Properties

The versatile structure of piperazine allows for strategic modification to achieve desired pharmacological activity.[4] Key properties include:

-

Basicity and pKa: As a diprotic base, piperazine has two distinct pKa values, allowing it to be protonated under physiological conditions.[1] This basicity is crucial for forming stable salts, which can significantly enhance aqueous solubility and improve formulation characteristics.[1][3] The two nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating strong interactions with biological targets.[1][4]

-

Solubility and Bioavailability: The polar nature of the two nitrogen atoms often imparts greater water solubility to parent molecules, which can lead to improved oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][4]

-

Conformational Rigidity and Flexibility: The piperazine ring typically adopts a stable chair conformation, which can help to lock a molecule into the bioactive conformation required for target binding, thus improving affinity and specificity.[1][3] At the same time, it can act as a flexible linker between different pharmacophores.[5]

Table 1: Physicochemical Properties of Piperazine and Select Salts

| Compound | Melting Point (°C) | pKa1 | pKa2 | Notes |

| Piperazine (anhydrous) | 106 - 108[1][6] | 5.35[1][7] | 9.73[1][7] | Deliquescent solid with a saline taste.[1] |

| Piperazine Hexahydrate | 44[6] | - | - | Commonly available industrial form.[7] |

| Piperazine Dihydrochloride | 318 - 320[6] | - | - | More stable than the piperazine base.[6] |

Impact on Pharmacokinetics

The piperazine moiety has been a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drugs.[2][5] Its incorporation can lead to:

-

Improved Absorption: Enhanced aqueous solubility through salt formation often leads to better dissolution and absorption.[3]

-

Favorable Distribution: The ability to cross the blood-brain barrier (BBB) is a key feature of many piperazine-containing CNS drugs.[8][9] This is attributed to a balance of lipophilicity and the potential for protonation.

-

Metabolic Stability: While piperazine itself can be metabolized, strategic substitution on the nitrogen atoms can modulate its metabolic fate, influencing the drug's half-life. The metabolism of some piperazine derivatives involves CYP isoenzymes such as CYP2D6, CYP1A2, and CYP3A4.[10]

-

Reduced Plasma Protein Binding: In some cases, the introduction of a piperazine group can increase the polarity of a molecule, thereby reducing its interaction with plasma proteins and increasing the free drug concentration.[11]

The Role of Piperazine as a Privileged and Versatile Scaffold

The piperazine ring is considered a "privileged scaffold" due to its ability to serve as a template for the design of ligands for a variety of biological targets.[2][5][12] Its synthetic tractability allows for the facile introduction of diverse substituents at the 1- and 4-positions, enabling the exploration of a vast chemical space.[13]

Caption: The piperazine core as a privileged scaffold for diverse therapeutic applications.

Piperazine as a Linker

The 1,4-disubstituted nature of the piperazine ring makes it an ideal linker to connect two distinct pharmacophoric fragments.[5] This allows for the optimization of the spatial orientation of these fragments for optimal interaction with the target protein.

Piperazine as a Pharmacophore

In many instances, the piperazine ring itself is an integral part of the pharmacophore, directly interacting with the biological target. The basic nitrogen atoms can form crucial salt bridges with acidic amino acid residues in the active site of an enzyme or the binding pocket of a receptor.[1]

Therapeutic Applications of Piperazine-Containing Drugs

The versatility of the piperazine scaffold is reflected in the broad spectrum of therapeutic areas where piperazine-containing drugs have made a significant impact.[3]

Central Nervous System (CNS) Disorders

The piperazine moiety is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[1][14] Many of these compounds modulate serotonin (5-HT) and dopamine (D2) receptors.[1]

-

Example: Olanzapine (Antipsychotic) features a piperazine ring integrated into a thienobenzodiazepine system.[1]

-

Example: Trazodone (Antidepressant) contains a phenylpiperazine moiety.

The favorable CNS pharmacokinetic profile of many piperazine derivatives contributes to their success in this area.[9]

Oncology

In oncology, the piperazine ring is a key component of numerous kinase inhibitors.[1]

-

Mechanism: The piperazine ring often serves as a versatile linker connecting key pharmacophoric fragments that bind to the ATP-binding pocket of a target kinase.[1] Its basicity can also be leveraged to form a salt bridge with acidic residues (e.g., aspartate) in the hinge region of the kinase.[1]

-

Structure-Activity Relationship (SAR): Modifications on the piperazine ring can fine-tune potency, selectivity, and pharmacokinetic properties.[1] For instance, N-methylation of the piperazine in Imatinib is crucial for its activity.[1] Other notable examples include Bosutinib and Ponatinib .[11]

Infectious Diseases

Piperazine derivatives have demonstrated significant antimicrobial activities against a wide range of pathogens, including bacteria, fungi, and parasites.[13]

-

Antibacterial Agents: The incorporation of electron-withdrawing groups (e.g., Cl, Br, NO2) on piperazine derivatives has been shown to enhance antibacterial activity.[15] Ciprofloxacin is a prominent example of a piperazine-containing antibiotic.[7]

-

Antifungal and Antiviral Agents: Piperazine-based compounds have also been explored for their antifungal and antiviral properties.[16][17]

Synthetic Methodologies and Experimental Protocols

The chemical reactivity of piperazine facilitates its use to link different pharmacophores in the same molecule or as a scaffold for groups important for interaction with the target macromolecule.[5]

General Synthetic Routes

Common methods for the synthesis of N-substituted piperazines include:

-

Nucleophilic Substitution: Reaction of piperazine with alkyl halides or sulfonates.[11]

-

Reductive Amination: Condensation of piperazine with aldehydes or ketones followed by reduction.[11]

-

Amide Reduction: Reduction of N-acylpiperazines.[11]

Illustrative Experimental Protocol: Synthesis of a 1-Aryl-4-Alkylpiperazine Derivative

This protocol describes a general two-step synthesis of a 1-aryl-4-alkylpiperazine derivative, a common structural motif in CNS-active compounds.

Step 1: N-Arylation of Piperazine

-

To a solution of piperazine (2.0 eq) in a suitable solvent (e.g., DMF, DMSO, or toluene) is added an aryl halide (1.0 eq) and a base (e.g., K2CO3, Cs2CO3, or NaOtBu, 2.2 eq).

-

A palladium catalyst (e.g., Pd2(dba)3, 0.02 eq) and a phosphine ligand (e.g., BINAP, 0.04 eq) are added.

-

The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the N-arylpiperazine.

Step 2: N-Alkylation of the N-Arylpiperazine

-

To a solution of the N-arylpiperazine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) is added an alkyl halide (1.1 eq) and a base (e.g., K2CO3 or Et3N, 2.0 eq).

-

The reaction mixture is stirred at room temperature or heated to 50-80 °C until the reaction is complete (monitored by TLC or LC-MS).

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel or by crystallization to yield the desired 1-aryl-4-alkylpiperazine derivative.

Caption: General workflow for the synthesis of 1-aryl-4-alkylpiperazine derivatives.

Conclusion and Future Perspectives

The piperazine scaffold continues to be a highly valuable and frequently utilized structural motif in drug discovery.[3] Its advantageous physicochemical properties, coupled with its synthetic tractability, have enabled the development of a diverse range of clinically successful drugs.[3] Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperazine derivatives, including those with stereocenters, to further explore chemical space and identify next-generation therapeutics with improved efficacy and safety profiles. The integration of computational techniques with medicinal chemistry approaches will continue to facilitate the rational design of more potent piperazine-based drug candidates.[15]

References

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- Role of piperazine scaffolds in medicinal chemistry. BenchChem.

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.

- The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem.

- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- The Science Behind CNS Drugs: The Role of Piperazine Deriv

- Piperazine. Wikipedia.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- A Technical Guide to the Physicochemical Properties of Piperazine Salts. BenchChem.

- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed.

- Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Rel

- Metabolic interactions with piperazine-based 'party pill' drugs.

- Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. researchgate.net [researchgate.net]

- 17. Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Piperazine Derivatives: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the (S)-Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1] Its prevalence in a multitude of FDA-approved drugs across diverse therapeutic areas is a testament to its remarkable versatility and favorable pharmacological properties.[1][2][3] The stereochemistry of substituents on the piperazine ring can significantly influence biological activity, and the (S)-enantiomer often exhibits distinct and advantageous pharmacological profiles. This guide provides a comprehensive technical overview of the applications of (S)-piperazine derivatives, delving into their synthesis, mechanism of action, and therapeutic potential in key disease areas.

The widespread utility of the piperazine moiety is attributed to its unique physicochemical characteristics. As a diprotic base, it can be protonated under physiological conditions, which enhances aqueous solubility and facilitates the formation of stable salts for improved drug formulation.[1] The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H groups can serve as donors, enabling strong interactions with biological targets.[1] Furthermore, the piperazine ring often adopts a stable chair conformation, providing a rigid and predictable scaffold for the precise orientation of pharmacophoric groups.[2]

Therapeutic Applications of (S)-Piperazine Derivatives

The structural and physicochemical advantages of the (S)-piperazine scaffold have been harnessed to develop a wide array of therapeutic agents. This section explores its applications in central nervous system (CNS) disorders, oncology, and infectious diseases, highlighting key examples and their mechanisms of action.

Central Nervous System (CNS) Disorders

(S)-Piperazine derivatives have made a significant impact on the treatment of various CNS disorders, including psychosis, depression, and anxiety.[4][5][6] Their mechanism of action in this context often involves the modulation of key neurotransmitter systems, particularly the dopaminergic and serotonergic pathways.[4][7]

Many antipsychotic and antidepressant drugs feature a piperazine ring, which serves as a crucial pharmacophore for interacting with dopamine (D2) and serotonin (5-HT) receptors.[8][9] The (S)-chirality can be critical for achieving the desired receptor subtype selectivity and minimizing off-target effects.

Mechanism of Action in CNS Disorders: A Focus on Receptor Modulation

The therapeutic effects of many CNS-active piperazine derivatives are attributed to their ability to antagonize or agonize specific neurotransmitter receptors. For instance, in the treatment of schizophrenia, the blockade of D2 receptors in the mesolimbic pathway is a key mechanism for alleviating positive symptoms.[10] Simultaneously, modulation of serotonin receptors, such as 5-HT1A and 5-HT2A, can help to address negative symptoms and reduce the extrapyramidal side effects associated with D2 blockade.[9]

Below is a simplified representation of the role of piperazine-based antipsychotics in modulating dopamine signaling.

Caption: Antipsychotic drug action via D2 receptor antagonism.

Oncology

The piperazine scaffold is a prominent feature in a number of targeted anticancer therapies, particularly kinase inhibitors.[11][12] The structural rigidity and synthetic tractability of the piperazine ring make it an ideal linker to connect key pharmacophoric fragments that bind to the ATP-binding pocket of target kinases.

Mechanism of Action in Oncology: Targeting Kinase Signaling Pathways

Many piperazine-containing anticancer agents function by inhibiting the activity of protein kinases that are aberrantly activated in cancer cells, such as Bcr-Abl in chronic myeloid leukemia (CML) and receptor tyrosine kinases like VEGFR in various solid tumors.[6][13][14][15] The piperazine moiety can play a crucial role in the binding of these inhibitors to their target kinases, often forming key hydrogen bonds with the hinge region of the kinase domain.

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is frequently dysregulated in cancer.[11][16][17][18] Several piperazine-containing compounds have been developed to target components of this pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by a piperazine-based kinase inhibitor.

Similarly, the Bcr-Abl oncoprotein is a hallmark of CML, and its constitutive kinase activity drives the proliferation of leukemia cells.[6][14][15] Imatinib, a landmark drug for CML treatment, contains a piperazine moiety that is crucial for its binding to the Bcr-Abl kinase.

Caption: Inhibition of Bcr-Abl signaling by Imatinib.

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 (GI50) | [19] |